molecular formula C27H28N4O2S B383513 (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Katalognummer: B383513
Molekulargewicht: 472.6g/mol
InChI-Schlüssel: AWGVEHQOJNUJEQ-CFRMEGHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole ring, and a thiazolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the morpholine, pyrazole, and thiazolone rings. These components are then linked together through a series of condensation and cyclization reactions.

    Morpholine Ring Synthesis: The morpholine ring can be synthesized from diethanolamine and sulfur dichloride under basic conditions.

    Pyrazole Ring Synthesis: The pyrazole ring is typically synthesized from hydrazine and a 1,3-diketone through a cyclization reaction.

    Thiazolone Ring Synthesis: The thiazolone ring can be synthesized from a thioamide and a haloketone through a cyclization reaction.

The final step involves the condensation of the pyrazole and thiazolone rings with the morpholine ring under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

    Oxidation Products: N-oxides of the morpholine ring.

    Reduction Products: Dihydropyrazoles.

    Substitution Products: Halogenated or alkylated derivatives of the phenyl rings.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and enzyme activity.

Wirkmechanismus

The mechanism of action of (5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound’s ability to undergo oxidation and reduction reactions suggests that it may play a role in modulating oxidative stress and redox signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **(5Z)-2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, each contributing to its overall chemical reactivity and potential applications. This combination of rings is not commonly found in other compounds, making it a valuable target for further research and development.

Eigenschaften

Molekularformel

C27H28N4O2S

Molekulargewicht

472.6g/mol

IUPAC-Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C27H28N4O2S/c1-17-10-11-18(2)23(12-17)25-21(16-31(29-25)22-8-6-5-7-9-22)13-24-26(32)28-27(34-24)30-14-19(3)33-20(4)15-30/h5-13,16,19-20H,14-15H2,1-4H3/b24-13-

InChI-Schlüssel

AWGVEHQOJNUJEQ-CFRMEGHHSA-N

Isomerische SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)/S2

SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)S2

Kanonische SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.